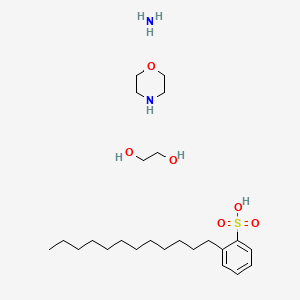
Azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine is a complex chemical compound with the molecular formula C24H48N2O6S and a molecular weight of 492.71300 This compound is known for its unique combination of functional groups, which include an amine (azane), a sulfonic acid (2-dodecylbenzenesulfonic acid), a diol (ethane-1,2-diol), and a heterocyclic amine (morpholine)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine typically involves a multi-step process. One common method includes the reaction of dodecylbenzenesulfonic acid with ethane-1,2-diol in the presence of a catalyst to form an intermediate product. This intermediate is then reacted with azane and morpholine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The amine and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield ethane-1,2-dial or ethane-1,2-dioic acid, while reduction of the sulfonic acid group can produce dodecylbenzenesulfonate .
Scientific Research Applications
Azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in studies of cell membrane interactions and protein-lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of Azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine involves its interaction with molecular targets such as proteins and lipids. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues, while the diol and morpholine groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but lacks the diol and morpholine groups.
Ethane-1,2-diol: A simple diol without the sulfonic acid and amine groups.
Morpholine: A heterocyclic amine without the sulfonic acid and diol groups.
Uniqueness
The presence of both hydrophilic and hydrophobic groups allows it to act as an effective surfactant and emulsifying agent, making it valuable in various industrial and research applications .
Properties
Molecular Formula |
C24H48N2O6S |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
azane;2-dodecylbenzenesulfonic acid;ethane-1,2-diol;morpholine |
InChI |
InChI=1S/C18H30O3S.C4H9NO.C2H6O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-3-6-4-2-5-1;3-1-2-4;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);5H,1-4H2;3-4H,1-2H2;1H3 |
InChI Key |
DHBLHASXRRFDMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C1COCCN1.C(CO)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















